Meta-Hydroxy Isomer Physicochemical Differentiation from Ortho- and Para-Hydroxy Analogs
The computed octanol-water partition coefficient (XLogP3-AA) and topological polar surface area (TPSA) differentiate the *meta*-hydroxy isomer from its *ortho*- and *para*-hydroxy regioisomers. The *meta* isomer (XLogP3-AA = 1.5, TPSA = 58.9 Ų) [1] exhibits intermediate lipophilicity compared to the *ortho*-hydroxy isomer (2-hydroxybenzylidene analog, MW 203.19, hydrogen bond donor count 1) and the *para*-hydroxy isomer (MW 203.19, hydrogen bond donor count 1) . These computed properties influence membrane permeability and protein binding potential.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5; TPSA = 58.9 Ų [1] |
| Comparator Or Baseline | 2-Hydroxy isomer (CAS 76834-54-3): computed properties available but no peer-reviewed XLogP3-AA reported ; 4-Hydroxy isomer (CAS 73043-18-2): computed properties available but no peer-reviewed XLogP3-AA reported . |
| Quantified Difference | ΔXLogP3-AA not quantifiable due to lack of peer-reviewed experimental data for comparators; qualitative differentiation based on regioisomerism is structure-based. |
| Conditions | PubChem computed descriptors (XLogP3, Cactvs); no experimental log P or log D data available for any of the three isomers in primary literature. |
Why This Matters
The *meta*-hydroxy substitution provides a distinct hydrogen-bond donor/acceptor geometry that alters solubility and permeability relative to *ortho* and *para* isomers, which is critical for accurate structure–activity interpretation in medicinal chemistry campaigns.
- [1] PubChem. Compound Summary for CID 71414046, 4-[(3-Hydroxyphenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one. National Center for Biotechnology Information (2025). View Source
